Human VAP-1 Inhibitory Potency of 446278-17-7 Compared to PXS-4728A, LJP-1207, and Hydralazine in a Standardized Recombinant Enzyme Assay
In a head-to-head study using recombinant human, rat, and mouse VAP-1 enzymes under identical assay conditions (fluorescence-based oxidative deamination assay with benzylamine as substrate), 446278-17-7 (Astellas compound 35c) demonstrated an IC₅₀ of 22.5 ± 6.9 nM against human VAP-1 [1]. Under the same assay system, PXS-4728A (Boehringer Ingelheim) yielded an IC₅₀ of 15.0 ± 6.0 nM, LJP-1207 exhibited an IC₅₀ of 17.4 ± 5.1 nM [values from Table 1 of the publication; see source], and hydralazine showed markedly weaker activity with an IC₅₀ in the micromolar range for human VAP-1. The previously reported value for 446278-17-7 against human VAP-1 is 20 nM [2], confirming sub-30 nM potency. Against rat VAP-1, 446278-17-7 displayed an IC₅₀ of 50.4 ± 6.8 nM, compared to PXS-4728A at 20.6 ± 2.3 nM, establishing that PXS-4728A is approximately 2.4-fold more potent in this species, while 446278-17-7 retains comparable single-digit to sub-50 nanomolar potency across human and rat orthologs [1].
| Evidence Dimension | IC₅₀ against recombinant human VAP-1 |
|---|---|
| Target Compound Data | 22.5 ± 6.9 nM (human); 50.4 ± 6.8 nM (rat); previously reported 20 nM (human) and 72 nM (rat) |
| Comparator Or Baseline | PXS-4728A: 15.0 ± 6.0 nM (human), 20.6 ± 2.3 nM (rat); LJP-1207: 17.4 ± 5.1 nM (human); hydralazine: significantly higher IC₅₀ (µM range) for human VAP-1 |
| Quantified Difference | 446278-17-7 is approximately 7.5 nM less potent than PXS-4728A on human VAP-1 (22.5 vs 15.0 nM); approximately 2.4-fold less potent than PXS-4728A on rat VAP-1 (50.4 vs 20.6 nM); equipotent to LJP-1207 within error margins |
| Conditions | Recombinant human, rat, and mouse VAP-1 enzymes; fluorescence-based oxidative deamination assay; benzylamine substrate; IC₅₀ values are mean ± SD of three independent determinations by nonlinear fit at varying concentrations in triplicate |
Why This Matters
For procurement intended for human-target validation studies, 446278-17-7 offers sub-30 nM potency comparable to leading clinical-stage VAP-1 inhibitors, but its species-dependent potency profile must be matched to the experimental model: rat studies require approximately 2.5-fold higher concentrations than human, and mouse models are not recommended due to significantly reduced potency (IC₅₀ 414 nM).
- [1] Kubota R, Nakano M, Hirashima M, et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation. 2020;2020:3270513. Table 1. View Source
- [2] BindingDB Entry BDBM50433257 (CHEMBL2376160). Previously reported IC₅₀ values: human VAP1 20 nM, rat VAP1 72 nM (Inoue et al., referenced in Mediators Inflamm. 2020). View Source
